2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-11-4-2-3-5-12(11)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPIBOBZYTYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406296 | |
| Record name | Piperazine, 1-(chloroacetyl)-4-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60121-79-1 | |
| Record name | 2-Chloro-1-[4-(2-methylphenyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60121-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-(chloroacetyl)-4-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction:
- Starting materials: 4-o-tolylpiperazine and chloroacetyl chloride
- Reagents: Base (commonly triethylamine) to neutralize HCl formed
- Solvent: Anhydrous dichloromethane (DCM) or other inert solvents
- Temperature: Typically 0–4 °C to control reaction rate and minimize side reactions
- Reaction time: Approximately 2 hours
Detailed Preparation Method
Stepwise Procedure
| Step | Description |
|---|---|
| 1 | Dissolve 4-o-tolylpiperazine (1 equiv.) and triethylamine (2 equiv.) in dry dichloromethane. |
| 2 | Cool the solution to 0–4 °C using an ice bath. |
| 3 | Slowly add chloroacetyl chloride (1.3 equiv.) dropwise to the cooled solution under stirring. |
| 4 | Stir the reaction mixture at 0–4 °C for 2 hours. |
| 5 | Remove volatiles under reduced pressure to obtain crude product. |
| 6 | Purify the crude product by silica gel column chromatography using an appropriate eluent. |
This method is adapted from the general chloroacetamide synthesis protocols reported in recent medicinal chemistry literature, which emphasize the use of triethylamine as a base and dichloromethane as solvent to achieve high yields (~90%) and purity.
Reaction Mechanism Insights
- The lone pair on the nitrogen of the piperazine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
- The reaction proceeds via a tetrahedral intermediate, which collapses to expel chloride ion.
- Triethylamine scavenges the released HCl, preventing protonation of the amine and side reactions.
- Cooling the reaction mixture controls the exothermic nature and suppresses byproduct formation.
Alternative Preparation Approaches
While the above method is the most straightforward and widely used, other synthetic routes have been reported for related chloroacetamide derivatives:
These alternative methods are more applicable to structurally related compounds but less practical for simple piperazine derivatives like this compound.
Purification and Characterization
- Purification: Silica gel chromatography using chloroform/methanol mixtures (e.g., 95:5) is effective.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and melting point analysis.
- Typical yield: 85–90% under optimized conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting amine | 4-o-tolylpiperazine (1 equiv.) | Commercially available or synthesized |
| Acylating agent | Chloroacetyl chloride (1.3 equiv.) | Moisture sensitive |
| Base | Triethylamine (2 equiv.) | Neutralizes HCl |
| Solvent | Dry dichloromethane | Anhydrous conditions required |
| Temperature | 0–4 °C | Ice bath cooling |
| Reaction time | 2 hours | Monitored by TLC or HPLC |
| Work-up | Evaporation under reduced pressure | Followed by chromatographic purification |
| Yield | 85–90% | High yield with minimal side products |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives, which can further undergo various transformations.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted piperazines, alcohol derivatives, and various functionalized compounds that can serve as intermediates in further synthetic processes .
Scientific Research Applications
2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone is widely used in scientific research due to its versatility:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Drug Discovery: The compound is used in the development of new therapeutic agents, including potential treatments for neurological disorders.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the creation of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone involves its interaction with various molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the piperazine ring can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Yield Comparison :
Anticonvulsant and Neuroactive Potential
Antimicrobial and Antifungal Activity
- Thiophene-carbonyl derivatives : Enhanced antimicrobial activity due to sulfur’s role in disrupting bacterial membranes .
- Tetrazolyl derivatives : Broad-spectrum antifungal effects against Candida spp. via ergosterol synthesis inhibition .
Target Compound Hypotheses :
The o-tolyl group may improve blood-brain barrier penetration compared to polar substituents (e.g., 4-chlorophenyl), positioning it for CNS-targeted applications .
Crystallographic and Conformational Insights
- Phenylpiperazine derivative : X-ray data reveals a planar piperazine ring with the chloroacetyl group in an equatorial position, optimizing hydrogen bonding with biological targets .
- 2-Fluorobenzyl analog : Fluorine’s electronegativity stabilizes adjacent carbonyl groups, altering electron density distribution in the molecule .
Biological Activity
2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry and drug discovery due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a chloro group attached to an ethanone moiety, linked to a piperazine ring substituted with an o-tolyl group. This unique configuration contributes to its biological activity through various interactions with biological targets.
The mechanism of action of this compound involves:
- Electrophilic Aromatic Substitution : The chloro group can participate in electrophilic aromatic substitution reactions, enabling the compound to interact with various biological molecules.
- Hydrogen Bonding : The piperazine ring facilitates hydrogen bonding, enhancing interactions with enzymes and receptors, potentially modulating their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of piperazine compounds, including those similar to this compound, demonstrate significant efficacy against various cancer cell lines. For example, compounds targeting poly(ADP-ribose) polymerase (PARP) have shown promise in inhibiting cancer cell proliferation .
Neuropharmacological Effects
This compound is also being explored for its potential effects on the central nervous system (CNS). It serves as a building block in synthesizing pharmaceuticals targeting neurological disorders, suggesting possible anxiolytic or antipsychotic properties.
Antimicrobial Activity
Research into similar piperazine derivatives has indicated potential antimicrobial properties. Certain modifications in the structure have enhanced activity against pathogens like Chlamydia, indicating that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have reported on the biological activity of compounds related to or derived from this compound:
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Condition | Example from | Example from |
|---|---|---|
| Solvent | Dry acetone | Dichloromethane (DCM) |
| Base | K₂CO₃ | Triethylamine (TEA) |
| Catalyst | KI | None |
| Yield | 44–78% | Not reported |
How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry and intermolecular interactions. For example:
- Bond Lengths/Angles : The carbonyl group (C=O) in the ethanone moiety shows a bond length of ~1.21 Å, consistent with sp² hybridization .
- Packing Interactions : Weak C–H···O hydrogen bonds stabilize the crystal lattice, as observed in the orthorhombic space group P2₁2₁2₁ .
Q. Table 2: Crystallographic Data
| Parameter | Value ( ) |
|---|---|
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.314, 9.872, 12.450 |
| R Factor | 0.035 |
| Data-to-Parameter Ratio | 18.8 |
What methodologies are employed to evaluate the biological activity of this compound, and how are contradictions in data addressed?
Advanced Research Question
- Anticonvulsant Assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models are standard. Derivatives show ED₅₀ values comparable to reference drugs like valproate .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus reveal activity at 8–32 µg/mL, though results vary with substituent groups .
Data Contradictions : Discrepancies in MIC values may arise from differences in bacterial strains or assay protocols. Cross-validation using isogenic mutant strains or standardized CLSI guidelines is recommended .
How can computational modeling predict the pharmacokinetic properties of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The HOMO energy of −6.2 eV suggests moderate electrophilicity .
- Molecular Docking : Simulates binding to targets like HDAC enzymes. The chlorinated ethanone group forms hydrogen bonds with active-site residues (e.g., Asp-269), correlating with inhibitory activity .
What analytical techniques ensure purity and structural fidelity during synthesis?
Basic Research Question
- HPLC : Reverse-phase C18 columns (e.g., 70% methanol/water mobile phase) resolve impurities, with purity >98% confirmed by peak integration .
- Multinuclear NMR : ¹H NMR (300 MHz, CDCl₃) shows characteristic signals: δ 4.02 (s, 2H, CH₂Cl), 3.95–3.82 (m, 4H, piperazine N–CH₂) .
How does substituent variation on the piperazine ring influence structure-activity relationships (SAR)?
Advanced Research Question
Q. Table 3: SAR of Selected Derivatives
| Substituent | Biological Activity | Key Property (logP) |
|---|---|---|
| 2,3-Dichlorophenyl | Antimicrobial (MIC 8 µg/mL) | 2.8 |
| 4-Hydroxyphenyl | Antioxidant (IC₅₀ 12 µM) | 1.5 |
What strategies mitigate challenges in crystallizing this compound for structural studies?
Advanced Research Question
- Solvent Selection : Slow evaporation from dichloromethane/hexane (1:3) produces diffraction-quality crystals .
- Polymorphism Screening : Differential scanning calorimetry (DSC) identifies stable polymorphs. A melting point of 160–162°C indicates Form I dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
